molecular formula C21H20ClNO5 B283797 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B283797
M. Wt: 401.8 g/mol
InChI Key: SASPTQMISQUTHX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CMPO, is a chemical compound with a wide range of applications in scientific research. CMPO is a chelating agent that can selectively bind metal ions, making it useful in various fields such as nuclear fuel reprocessing, waste management, and medical imaging.

Scientific Research Applications

4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research. One of the primary uses of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is in nuclear fuel reprocessing, where it is used to selectively extract radioactive metal ions from spent nuclear fuel. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is also used in waste management to remove heavy metal ions from contaminated soil and water. In medical imaging, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is used as a contrast agent for magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is based on its ability to selectively bind metal ions. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one contains two oxygen and two nitrogen atoms that can form a coordination complex with metal ions. The resulting complex is stable and can be easily separated from other compounds. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has a high affinity for certain metal ions such as uranium, plutonium, and americium, making it useful in nuclear fuel reprocessing.
Biochemical and Physiological Effects
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not typically used in biochemical or physiological studies, as it is primarily used as a chelating agent for metal ions. However, studies have shown that 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can cause DNA damage in human cells, which may be a concern for workers who are exposed to high levels of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively bind metal ions. This makes it useful in a wide range of applications, from nuclear fuel reprocessing to medical imaging. However, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be difficult to handle due to its toxicity and the potential for it to cause DNA damage. Additionally, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be expensive to produce, which may limit its use in some applications.

Future Directions

There are several potential future directions for research involving 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Another area of interest is the use of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in targeted drug delivery, where it could be used to selectively deliver drugs to specific tissues or cells. Finally, there is potential for 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one to be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced electrical conductivity.

Synthesis Methods

The synthesis of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with propylamine and 2-amino-4-methoxyphenol to yield 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. The synthesis of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a relatively straightforward process that can be performed in a laboratory setting.

properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H20ClNO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11-

InChI Key

SASPTQMISQUTHX-BOPFTXTBSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

SMILES

CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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